molecular formula C20H24N4O6S3 B5075673 Ethyl 2-[[5-[(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)carbamoyl]thiolane-2-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-[[5-[(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)carbamoyl]thiolane-2-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B5075673
M. Wt: 512.6 g/mol
InChI Key: CJZGBYPNQCLHLH-UHFFFAOYSA-N
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Description

Ethyl 2-[[5-[(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)carbamoyl]thiolane-2-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound featuring multiple functional groups, including thiazole rings, ester groups, and amide linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[[5-[(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)carbamoyl]thiolane-2-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactionsThe final steps involve the formation of the amide and ester linkages under controlled conditions, often using reagents such as ethyl chloroformate and thiolane derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[[5-[(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)carbamoyl]thiolane-2-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with modified functional groups .

Scientific Research Applications

Ethyl 2-[[5-[(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)carbamoyl]thiolane-2-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-[[5-[(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)carbamoyl]thiolane-2-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its binding affinity, molecular docking, and pathway analysis are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[[5-[(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)carbamoyl]thiolane-2-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate stands out due to its unique combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound in research and industry .

Properties

IUPAC Name

ethyl 2-[[5-[(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)carbamoyl]thiolane-2-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O6S3/c1-5-29-17(27)13-9(3)21-19(32-13)23-15(25)11-7-8-12(31-11)16(26)24-20-22-10(4)14(33-20)18(28)30-6-2/h11-12H,5-8H2,1-4H3,(H,21,23,25)(H,22,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJZGBYPNQCLHLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2CCC(S2)C(=O)NC3=NC(=C(S3)C(=O)OCC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O6S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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